molecular formula C10H7BrN2O B12859243 2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile

2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile

Cat. No.: B12859243
M. Wt: 251.08 g/mol
InChI Key: DDQMTKZILWYPRF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction conditions can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetonitrile

InChI

InChI=1S/C10H7BrN2O/c11-6-10-13-8-5-7(3-4-12)1-2-9(8)14-10/h1-2,5H,3,6H2

InChI Key

DDQMTKZILWYPRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)N=C(O2)CBr

Origin of Product

United States

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